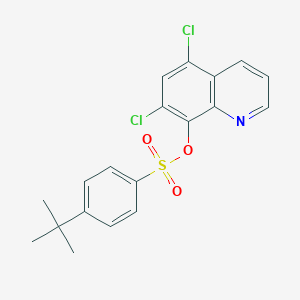
5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate, also known as DBQ or NSC 757759, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinoline family of compounds, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. DBQ has been of particular interest due to its unique chemical structure and potential for use in various research applications.
作用機序
The mechanism of action of 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell survival. One study found that 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate inhibited the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. Other studies have shown that 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate can inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate has been found to possess antimicrobial activity against a wide range of bacteria and fungi. This compound has also been shown to possess antiviral activity against a number of viruses, including HIV-1 and influenza A virus. 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate has also been found to possess anti-inflammatory activity, which may make it useful for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the major advantages of using 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate in lab experiments is its potent antitumor activity. This makes it a useful tool for studying the mechanisms of cancer cell death and for developing new cancer treatments. 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are also some limitations to using 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate in lab experiments. For example, this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate is not fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are a number of future directions for research on 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate. One area of interest is in the development of new cancer treatments based on the structure of 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate. Researchers are also interested in studying the mechanism of action of 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate in more detail, which may lead to the identification of new targets for cancer therapy. Additionally, there is interest in exploring the antimicrobial and antiviral properties of 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate, which may lead to the development of new treatments for infectious diseases. Overall, 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate is a promising compound for scientific research, with a wide range of potential applications in the fields of cancer research, infectious diseases, and inflammation.
合成法
The synthesis of 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate involves the reaction of 5,7-dichloroquinoline with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to yield the final product. This synthesis method has been well-established in the literature and has been used by many researchers to obtain high purity 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate for their experiments.
科学的研究の応用
5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research has been in the field of cancer research. 5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate has been shown to possess potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
特性
製品名 |
5,7-Dichloro-8-quinolinyl 4-tert-butylbenzenesulfonate |
|---|---|
分子式 |
C19H17Cl2NO3S |
分子量 |
410.3 g/mol |
IUPAC名 |
(5,7-dichloroquinolin-8-yl) 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C19H17Cl2NO3S/c1-19(2,3)12-6-8-13(9-7-12)26(23,24)25-18-16(21)11-15(20)14-5-4-10-22-17(14)18/h4-11H,1-3H3 |
InChIキー |
AJKJMTSXJFXRHO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)
![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)



![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)

![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)

